N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS2/c1-17-8-2-3-9-18(17)14-28-15-23(19-10-4-6-12-21(19)28)30-16-24(29)27-25-26-20-11-5-7-13-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYNPNWECNAXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole and indole precursors. The key steps include:
Formation of the Thioacetamide Linkage: This can be achieved by reacting the benzo[d]thiazole derivative with a suitable thioacetamide reagent under controlled conditions.
Coupling with Indole Derivative: The intermediate product is then coupled with the indole derivative, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thioacetamide to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole and indole derivatives, including those structurally related to N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide.
Case Studies:
- A study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. Notably, compounds with similar structures showed IC50 values indicating potent anticancer activity, with some derivatives achieving selectivity against specific cancer types .
- Another investigation reported that indole-linked thiazoles exhibited promising anticancer potential, with one compound demonstrating an IC50 range of 10–30 µM against several cancer cell lines .
Table 1: Summary of Anticancer Studies on Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity |
| Compound 21 | U251 | 10–30 | Promising anticancer potential |
| Compound 50 | Various | >1000 | Moderate activity |
Neuroprotective Effects
Research has indicated that thiazole derivatives can ameliorate neurodegenerative conditions by targeting amyloid-beta aggregation and neuroinflammation.
Key Findings:
- Certain thiazole compounds have been shown to inhibit amyloid-beta aggregation in vitro at micromolar concentrations, suggesting their potential utility in treating Alzheimer's disease .
- Animal studies further support these findings, where thiazole derivatives reduced oxidative stress and amyloid burden, indicating a multifaceted approach to neuroprotection .
Antimicrobial Activity
The antimicrobial properties of this compound and related compounds have been extensively studied.
Research Insights:
- Thiazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, certain compounds were found to be 10-fold more potent than standard antibiotics like streptomycin .
- In specific studies, compounds derived from thiazoles showed exceptional growth suppression against various microbial strains, outperforming conventional treatments .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Activity Level |
|---|---|---|
| Compound 42 | Staphylococcus epidermidis | Superior to amphotericin B |
| Compound 50 | E. coli & S. aureus | 10-fold more potent than streptomycin |
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Mechanistic Studies:
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The benzo[d]thiazole and indole rings can interact with various biological receptors, potentially modulating their activity. The thioacetamide linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Anticancer Potential: Indole-oxadiazole hybrids () and VEGFR-2 inhibitors () highlight the role of heterocyclic diversity in targeting cancer pathways. The target compound’s indole moiety may synergize with benzothiazole for dual kinase/receptor inhibition.
- SAR Insights : Thioacetamide bridges (target compound) vs. sulfonyl groups () may enhance membrane permeability but reduce metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Estimated at ~500 g/mol, the target compound aligns with drug-like properties (Rule of Five), whereas larger analogs (e.g., ’s diazenyl derivatives) may face bioavailability challenges.
Molecular Docking and Target Prediction
While direct docking data for the target compound are unavailable, ’s benzothiazole-thiadiazole derivatives demonstrated strong VEGFR-2 binding via hydrogen bonds and hydrophobic interactions. The indole-thioether group in the target compound could mimic these interactions, particularly if targeting kinases or GPCRs .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to an indole derivative through a thioacetamide group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxicity against various cancer cell lines.
The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and the presence of electron-donating groups significantly enhance anticancer activity.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that compounds containing thiazole rings exhibit substantial antibacterial activity against various strains, comparable to standard antibiotics.
The presence of functional groups such as hydroxyl or methoxy on the phenyl ring enhances the antimicrobial efficacy.
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific protein targets:
- Cyclooxygenase-2 (COX-2) : Molecular docking studies suggest that this compound may inhibit COX-2, leading to anti-inflammatory effects. This is particularly relevant in pain management and inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on glioblastoma cells, with IC50 values indicating potent activity .
Case Study 2: Analgesic Properties
In vivo studies have shown that derivatives of benzo[d]thiazole can produce analgesic effects comparable to traditional NSAIDs, suggesting potential therapeutic applications in pain management .
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis involves multi-step protocols, typically starting with:
- Step 1: Formation of the indole-thioether core via nucleophilic substitution between 1-(2-methylbenzyl)-1H-indol-3-thiol and a halogenated acetamide precursor.
- Step 2: Coupling with the benzo[d]thiazole moiety using polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–120°C) .
- Critical conditions:
- Temperature control (to minimize side reactions like over-alkylation).
- Solvent selection (aprotic solvents enhance nucleophilicity of sulfur atoms).
- Purification: Column chromatography or recrystallization to isolate the final product (typical yields: 45–65%) .
Basic: What spectroscopic techniques are recommended for characterizing this compound’s structure?
Answer:
- 1H/13C NMR: Identifies proton environments (e.g., indole NH at δ 10–12 ppm, thioether CH2 at δ 3.5–4.5 ppm) and confirms connectivity .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 504.12 for C25H22N3OS2) .
- X-ray crystallography: Resolves stereochemical ambiguities (e.g., torsion angles between benzothiazole and indole rings) .
- IR spectroscopy: Detects key functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹) .
Basic: What preliminary biological screening models are appropriate for evaluating its activity?
Answer:
- Antifungal: Disc diffusion assays against C. albicans and A. flavus (zone of inhibition ≥15 mm indicates potency; compare to miconazole controls) .
- Anticancer: MTT assays on human cancer cell lines (e.g., IC50 values <10 μM in HepG2 or MCF-7 cells) .
- Anti-inflammatory: COX-2 inhibition assays (IC50 <1 μM suggests therapeutic potential) .
Advanced: How can reaction pathways be modified to improve regioselectivity during thioether formation?
Answer:
- Protecting groups: Temporarily block reactive sites on the indole nitrogen or benzothiazole amine to direct thiolate attack .
- Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .
- Solvent effects: Switch to THF or acetone to reduce steric hindrance at the indole C3 position .
Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling: Measure plasma half-life and metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
- Metabolite identification: Use LC-MS to detect inactive derivatives formed in vivo .
- Dosage adjustment: Optimize dosing regimens based on bioavailability studies (e.g., AUC0–24 ≥500 ng·h/mL for efficacy) .
Advanced: What computational approaches predict binding modes to kinase targets?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., binding energy ≤-8 kcal/mol suggests strong affinity) .
- MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
- QSAR models: Corrogate substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance kinase inhibition) .
Advanced: How do substituents on the benzothiazole ring influence reactivity?
Answer:
- Electron-withdrawing groups (e.g., -NO2): Increase electrophilicity at the acetamide carbonyl, accelerating nucleophilic attacks (Hammett σ+ ≈ 0.78) .
- Electron-donating groups (e.g., -OCH3): Stabilize transition states in SN2 reactions (e.g., thioether formation rate increases by 30%) .
Advanced: How to differentiate polymorphs vs. solvatomorphs in crystallography?
Answer:
- PXRD: Compare diffraction patterns; polymorphs show distinct peaks (e.g., 2θ = 12.5° vs. 14.2°) .
- Thermal analysis (DSC/TGA): Polymorphs melt without weight loss, while solvatomorphs release solvent (e.g., endotherm at 150°C with 5% mass loss) .
Advanced: Designing SAR studies to isolate indole-thioether vs. benzothiazole contributions
Answer:
- Modular synthesis: Prepare analogs with:
- Variation A: Indole-thioether core + inert benzothiazole (e.g., -H substituent).
- Variation B: Modified benzothiazole + inert indole (e.g., -CH3 substitution).
- Biological testing: Compare IC50 values to quantify contributions (e.g., indole-thioether accounts for 60% of anticancer activity) .
Advanced: Purification strategies for competing cyclization byproducts
Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to separate byproducts (RT difference ≥2 min) .
- Byproduct identification: LC-MS detects dimeric species ([M+H]+ at m/z 1008.24) or oxidized derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
